molecular formula C24H46N2O3 B12391061 Oleoyl-d-lysine

Oleoyl-d-lysine

Cat. No.: B12391061
M. Wt: 410.6 g/mol
InChI Key: JJUHWJQHBPFMJW-MZMPXXGTSA-N
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Description

Oleoyl-d-lysine is a bioactive lipid compound known for its potent inhibitory effects on the glycine transporter 2 (GlyT2). This compound is metabolically stable, permeable to the blood-brain barrier, and has shown significant analgesic properties in animal models of neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleoyl-d-lysine is synthesized by conjugating a lysine head group in the d-configuration to an oleoyl tail. This process is based on the structure of the endogenous lipid, N-arachidonyl glycine . The synthetic route involves the following steps:

    Activation of Oleic Acid: Oleic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an oleoyl chloride intermediate.

    Conjugation with d-Lysine: The oleoyl chloride intermediate is then reacted with d-lysine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation of Oleic Acid: Large quantities of oleic acid are activated using industrial-grade coupling reagents.

    Large-Scale Conjugation: The activated oleic acid is then conjugated with d-lysine using automated reactors to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Oleoyl-d-lysine undergoes various chemical reactions, including:

    Oxidation: The oleoyl tail can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidized derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The lysine head group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation Products: Hydroperoxides and other oxidized derivatives.

    Reduction Products: Saturated derivatives of this compound.

    Substitution Products: Various derivatives with modified lysine head groups.

Properties

Molecular Formula

C24H46N2O3

Molecular Weight

410.6 g/mol

IUPAC Name

(2R)-6-amino-2-[[(Z)-octadec-9-enoyl]amino]hexanoic acid

InChI

InChI=1S/C24H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29)/b10-9-/t22-/m1/s1

InChI Key

JJUHWJQHBPFMJW-MZMPXXGTSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CCCCN)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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